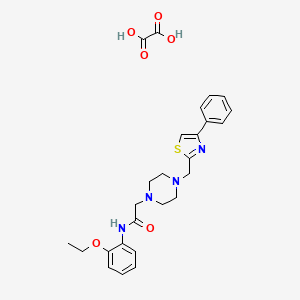

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol, also known as ABEP, is a highly versatile and useful molecule with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. ABEP is a small molecule that is composed of an amine, a benzothiazole, and an ethanol, and is widely used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. In addition to its use in organic synthesis, ABEP has also been studied for its potential use as an enzyme inhibitor, a ligand, and a drug delivery system.

Applications De Recherche Scientifique

Synthesis and Biological Studies

The compound has been utilized in the synthesis of new pyridine derivatives, demonstrating notable antibacterial and antifungal activities. Patel et al. (2007) explored the synthesis of these derivatives using a combination of 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride, leading to compounds with screened microbial activities (Patel & Agravat, 2007). Additionally, Dega-Szafran et al. (2017) investigated a three-component complex involving piperidine-ethanol, showcasing the importance of hydrogen-bonded interactions for molecular structure and charge delocalization (Dega‐Szafran et al., 2017).

Molecular Docking and Antimicrobial Activity

The creation of benzothiazolopyridine compounds through a process facilitated by piperidine in an ethanol medium under ultrasonic irradiation illustrates the method's efficiency in producing high-yield compounds. These compounds have been evaluated for activity against breast cancer targets, including estrogen and progesterone receptors, through molecular docking studies, indicating potential therapeutic applications (Shirani et al., 2021).

Antitumor Evaluation

Al-Omran et al. (2014) highlighted the antitumor potential of synthesized compounds involving 1-(benzothiazol-2-yl-thio)-acetonitrile. The compounds exhibited inhibitory effects against various human tumor cell lines, demonstrating the promise of benzothiazole derivatives in cancer treatment (Al-Omran et al., 2014).

Novel Synthesis Approaches

Research into the synthesis of N-amino-2-pyridones and cycloalkane ring-fused pyridines containing benzothiazole moiety offers insights into the development of efficient and simple procedures for creating fused heterocyclic nitrogen compounds. Such synthetic routes provide valuable methodologies for the production of diverse and potentially bioactive compounds (Elgemeie et al., 2000).

Propriétés

IUPAC Name |

1-(2-amino-1,3-benzothiazol-6-yl)-2-piperidin-1-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c15-14-16-11-5-4-10(8-13(11)19-14)12(18)9-17-6-2-1-3-7-17/h4-5,8,12,18H,1-3,6-7,9H2,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJAAOIEYBNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC3=C(C=C2)N=C(S3)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-1-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)

![methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2702972.png)

![2-Methyl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2702975.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2702977.png)

![Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2702978.png)